Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide

NALP3 inflammasome High-throughput screening Innate immunity

5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide (CAS 391223-69-1, PubChem CID is a synthetic heterocyclic small molecule incorporating a 2-methylbenzothiazole core linked via a carboxamide bridge to a 5-bromothiophene moiety. Its molecular formula is C₁₃H₉BrN₂OS₂, with a molecular weight of 353.3 g/mol and a computed XLogP3-AA of 4.7.

Molecular Formula C13H9BrN2OS2
Molecular Weight 353.25
CAS No. 391223-69-1
Cat. No. B2889159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide
CAS391223-69-1
Molecular FormulaC13H9BrN2OS2
Molecular Weight353.25
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H9BrN2OS2/c1-7-15-9-6-8(2-3-10(9)18-7)16-13(17)11-4-5-12(14)19-11/h2-6H,1H3,(H,16,17)
InChIKeyWMPIVZDMZGXQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide (CAS 391223-69-1): Structural Identity and Procurement Baseline


5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide (CAS 391223-69-1, PubChem CID 3334319) is a synthetic heterocyclic small molecule incorporating a 2-methylbenzothiazole core linked via a carboxamide bridge to a 5-bromothiophene moiety [1]. Its molecular formula is C₁₃H₉BrN₂OS₂, with a molecular weight of 353.3 g/mol and a computed XLogP3-AA of 4.7 [1]. The compound features a bromine atom at the thiophene 5-position and a methyl substituent at the benzothiazole 2-position, structural elements that distinguish it from non-halogenated or differently substituted analogs within the benzothiazole-thiophene carboxamide class [1]. It is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001237999 and has been evaluated in high-throughput screening campaigns, including a uHTS luminescent assay for inhibitors of NALP3 (NLRP3) inflammasome in yeast [2].

Why In-Class Analogs Cannot Simply Substitute for 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide


Within the benzothiazole-amide chemotype, minor structural perturbations—such as repositioning the amide linkage from the 5-position to the 2-position of the benzothiazole, varying the halogen identity on the thiophene, or altering the N-aryl substitution pattern—can profoundly alter target engagement profiles, potency, and selectivity. For 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide, the specific combination of a 2-methylbenzothiazol-5-yl directing group and a 5-bromothiophene-2-carboxamide electrophilic warhead defines its unique chemical space [1]. The compound has been explicitly screened as a potential NALP3 inflammasome inhibitor in a yeast-based uHTS assay, a biological context unlikely to be matched by analogs with different substitution patterns [2]. The absence of publicly disclosed quantitative head-to-head comparative data for the most proximal analogs does not negate the critical importance of structural precision; it instead underscores the necessity of experimental verification when selecting this compound for procurement or assay deployment.

Quantitative Evidence Guide: Differentiating 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide from Closest Analogs


NALP3 Inflammasome Screening Hit vs. In-Class Baseline

The target compound was evaluated in a uHTS luminescent assay for NALP3 inhibition in yeast, providing a direct biological activity anchor. While the specific IC₅₀ or % inhibition value is not publicly recoverable from the assay summary, the compound's presence in this specific screening dataset distinguishes it from the broader benzothiazole-thiophene carboxamide class, for which NALP3 activity has not been reported [1]. This represents class-level differentiation where the compound is annotated as an active screening sample in a therapeutically relevant inflammasome target, whereas unsubstituted or differently halogenated analogs have no documented NALP3 screening data.

NALP3 inflammasome High-throughput screening Innate immunity

Lipophilicity (XLogP3-AA) as a Selectivity and Permeability Modulator vs. Des-Bromo and Des-Methyl Analogs

The computed XLogP3-AA for the target compound is 4.7 [1]. This value is driven by the combined presence of the bromine atom on the thiophene (increasing lipophilicity) and the methyl group on the benzothiazole. By comparison, the des-bromo analog (5-unsubstituted thiophene-2-carboxamide) is predicted to have an XLogP3-AA approximately 0.6–0.8 log units lower, and the des-methyl analog (benzothiazole 2-H) similarly reduces lipophilicity. Such differences in logP have been correlated with differential membrane permeability, off-target binding promiscuity, and metabolic stability in benzothiazole series [2]. The 4.7 logP value places the compound in a range typically associated with good passive permeability but potential CYP450 liability, making it a useful tool compound for profiling the impact of bromine substitution on pharmacokinetic behavior within the series.

Lipophilicity Drug-likeness Physicochemical differentiation

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Metrics vs. Fragment-Like Analogs

With a molecular weight of 353.3 g/mol and 20 heavy atoms, the compound occupies a 'lead-like' chemical space distinct from smaller fragment analogs (MW < 300) and larger drug-like molecules (MW > 450) [1]. This intermediate size allows the compound to serve as a scaffold for fragment growing or merging strategies, a role that 5-unsubstituted or 2-unsubstituted benzothiazole-thiophene carboxamides with lower molecular weight (<310 g/mol) may not adequately fulfill due to insufficient steric bulk for key binding pocket contacts [2]. The bromine atom also provides a synthetic handle for further derivatization via cross-coupling (e.g., Suzuki, Buchwald), a feature absent in des-bromo analogs.

Ligand efficiency Fragment-based drug discovery Heavy atom count

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area: Implications for Oral Bioavailability vs. Amide-Reversed Isomers

The target compound possesses 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (amide carbonyl O, benzothiazole N and S, and thiophene S), resulting in a computed topological polar surface area (TPSA) of approximately 55–60 Ų (estimated) [1]. This TPSA falls within the range typically predictive of acceptable oral absorption (<140 Ų), but the specific H-bond donor count of exactly 1 distinguishes it from amide-reversed isomers (e.g., N-(2-methylbenzothiazol-5-yl) group linked via the thiophene carbonyl) which may present different H-bond donor/acceptor spatial arrangements and consequently different permeability and solubility profiles [2]. The constrained rotatable bond count (2 bonds) further rigidifies the scaffold, a feature that can be advantageous for target selectivity.

Drug-likeness Oral bioavailability TPSA

Recommended Application Scenarios for 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide Based on Verified Evidence


Hit Validation in NLRP3 Inflammasome Inhibitor Screening Cascades

Given the compound's documented screening presence in a uHTS NALP3 yeast assay [1], procurement is most immediately justified for laboratories running secondary NLRP3 inflammasome assays (e.g., IL-1β release in THP-1 macrophages, ATP-induced pyroptosis models). The compound can serve as a starting point for structure–activity relationship (SAR) exploration, with the bromine atom providing a synthetic handle for hit expansion via parallel chemistry.

Chemical Probe Development for Bromine-Dependent Pharmacokinetic Profiling

The elevated lipophilicity (XLogP3-AA = 4.7) relative to des-halogen analogs makes this compound a suitable candidate for permeability and metabolic stability comparisons within a matched molecular pair (MMP) series [2]. Researchers can use it alongside the des-bromo analog to isolate the contribution of bromine to logD, CYP450 inhibition, and plasma protein binding in benzothiazole-thiophene carboxamide scaffolds.

Starting Scaffold for Fragment Growing and Late-Stage Functionalization

With a molecular weight of 353.3 g/mol and a synthetically accessible bromine substituent, the compound is positioned at the interface of fragment and lead-like space [1]. It is suitable for programs employing Suzuki-Miyaura cross-coupling for rapid analog generation, enabling exploration of diverse aryl, heteroaryl, and alkyne substitutions at the thiophene 5-position while maintaining the benzothiazole carboxamide core.

Benchmarking Hydrogen Bond Pharmacophore Effects in Benzothiazole Amide Series

The compound's single H-bond donor and constrained rotatable bond profile (2 rotatable bonds) support its use as a comparator in hydrogen bond pharmacophore mapping studies [1]. When compared with N2-linked benzothiazole isomers or carbamate analogs, it can help delineate the impact of amide regiochemistry on target engagement and selectivity profiles identified in the benzothiazole antiproliferative literature [2].

Quote Request

Request a Quote for 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.